molecular formula C12H10F6O2 B3044782 Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- CAS No. 100427-76-7

Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]-

Cat. No.: B3044782
CAS No.: 100427-76-7
M. Wt: 300.2 g/mol
InChI Key: XBINKEYSONWDHP-UHFFFAOYSA-N
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Description

Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- is a complex organic compound characterized by the presence of a benzenemethanol group and a hexafluorinated cyclobutyl moiety. This compound is notable for its unique structural features, which include multiple fluorine atoms and a hydroxyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- typically involves multi-step organic reactions. One common approach is the reaction of benzenemethanol with a hexafluorinated cyclobutyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic ring and the cyclobutyl moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce different alcohols.

Scientific Research Applications

Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent and intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, alpha-methyl-: Similar structure but lacks the hexafluorinated cyclobutyl group.

    Benzenemethanol, alpha,alpha,4-trimethyl-: Contains additional methyl groups instead of fluorine atoms.

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated compound with different structural features.

Uniqueness

The uniqueness of Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- lies in its combination of a benzenemethanol group with a highly fluorinated cyclobutyl moiety. This structural feature imparts unique chemical and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

100427-76-7

Molecular Formula

C12H10F6O2

Molecular Weight

300.2 g/mol

IUPAC Name

2,2,3,3,4,4-hexafluoro-1-(2-hydroxy-2-phenylethyl)cyclobutan-1-ol

InChI

InChI=1S/C12H10F6O2/c13-10(14)9(20,11(15,16)12(10,17)18)6-8(19)7-4-2-1-3-5-7/h1-5,8,19-20H,6H2

InChI Key

XBINKEYSONWDHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2(C(C(C2(F)F)(F)F)(F)F)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CC2(C(C(C2(F)F)(F)F)(F)F)O)O

Origin of Product

United States

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